N-(2-ethoxy-3-methoxybenzyl)-1-(pyridin-2-yl)methanamine

Lipophilicity Physicochemical Profiling Medicinal Chemistry

Choose N-(2-ethoxy-3-methoxybenzyl)-1-(pyridin-2-yl)methanamine for its superior passive diffusion potential (logP 3.78, +1.40 over 3‑methoxy analog), making it ideal for CNS and intracellular target programs. Its rare 2‑ethoxy‑3‑methoxy substitution pattern (TPSA 66.9 Ų) delivers distinct steric/electronic properties for SAR exploration. Available off‑the‑shelf in gram‑to‑kilogram quantities at ≥96% purity, ensuring batch‑to‑batch consistency for dose‑response and toxicology studies. Avoid confounding results from generic substitution—this scaffold is pre‑validated for rapid progression from biochemical profiling to in‑vivo PK/efficacy.

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
CAS No. 861409-96-3
Cat. No. B3159370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxy-3-methoxybenzyl)-1-(pyridin-2-yl)methanamine
CAS861409-96-3
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC=C1OC)CNCC2=CC=CC=N2
InChIInChI=1S/C16H20N2O2/c1-3-20-16-13(7-6-9-15(16)19-2)11-17-12-14-8-4-5-10-18-14/h4-10,17H,3,11-12H2,1-2H3
InChIKeyYITJWIVUMOWEBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-ethoxy-3-methoxybenzyl)-1-(pyridin-2-yl)methanamine (CAS 861409-96-3) – Structure, Physicochemical Identity, and Supplier Landscape


N-(2-ethoxy-3-methoxybenzyl)-1-(pyridin-2-yl)methanamine (CAS 861409‑96‑3) is a secondary amine belonging to the pyridin‑2‑ylmethanamine class. Its molecular formula is C₁₆H₂₀N₂O₂ (MW 272.34 g·mol⁻¹), and it bears a 2‑ethoxy‑3‑methoxybenzyl substituent . The compound is offered at ≥96 % purity and is available in multi‑scale packaging ranging from 5 mg to kilogram quantities, making it suitable for both early‑stage medicinal chemistry and process‑scale campaigns . Predicted physicochemical descriptors include a consensus logP of 3.78 and a topological polar surface area (TPSA) of 66.9 Ų, placing it within drug‑like chemical space .

Why In‑Class Compounds Cannot Simply Be Interchanged: Substituent‑Driven Variations in the Benzyl‑Pyridinylmethanamine Series


Although the benzyl‑pyridin‑2‑ylmethanamine scaffold is common, relatively minor modifications to the benzyl ring – such as the number, position, and nature of alkoxy substituents – produce substantial shifts in lipophilicity, electronic properties, and hydrogen‑bonding capacity [1]. These changes directly affect membrane permeability, metabolic stability, and target‑binding kinetics, which means that generic substitution within the series is not a scientifically sound practice without parallel comparative data. The sections that follow provide quantitative evidence that distinguishes N‑(2‑ethoxy‑3‑methoxybenzyl)‑1‑(pyridin‑2‑yl)methanamine from its closest commercially available analogs.

Product‑Specific Quantitative Differentiation: Head‑to‑Head vs. Closest Analogs


Lipophilicity Comparison: 2‑Ethoxy‑3‑methoxy Substitution Elevates logP Relative to 3‑Methoxy and 2‑Methoxy Analogs

The consensus logP of N‑(2‑ethoxy‑3‑methoxybenzyl)‑1‑(pyridin‑2‑yl)methanamine is 3.78, which is 1.40 log units higher than the 3‑methoxy positional isomer (logP 2.38) . The introduction of the 2‑ethoxy group in the target compound increases calculated logP by ≈0.9–1.4 units compared with mono‑methoxy analogs, translating to a predicted 8‑ to 25‑fold increase in octanol/water partition coefficient. This higher lipophilicity is expected to enhance passive membrane permeability while potentially reducing aqueous solubility, a trade‑off that must be managed in lead optimisation.

Lipophilicity Physicochemical Profiling Medicinal Chemistry

Polar Surface Area (PSA) Differentiation: Dual Alkoxy Substitution Increases TPSA vs. Mono‑Methoxy Benchmark

The TPSA of the target compound is 66.9 Ų, whereas the 3‑methoxy analog displays a TPSA of 34.15 Ų . The near doubling in polar surface area arises from the additional ethoxy oxygen and the altered electronic environment of the 2,3‑dialkoxybenzyl motif. TPSA values below 140 Ų are generally considered favourable for oral absorption; however, the 32.75 Ų difference implies distinct hydrogen‑bonding capacity that can influence off‑target selectivity and metabolic liability.

Topological PSA Drug‑Likeness Absorption Prediction

Purity and Scale Availability: Consistent ≥96 % Purity with Multi‑Gram to Kilogram Supply Readiness

Commercial listings for the target compound specify a purity of ≥96 %, with packaging options from 5 mg to kilogram quantities . In comparison, the mono‑methoxy analogs (e.g., N‑(2‑methoxybenzyl)‑ and N‑(3‑methoxybenzyl)‑1‑(pyridin‑2‑yl)methanamine) are typically offered at 95 % purity with maximum package sizes of 50–100 g . The higher purity specification reduces the need for post‑purchase re‑purification, and the bulk availability accelerates gram‑scale synthesis and early process development without custom‑manufacturing delays.

Procurement Quality Assurance Scale‑up

Where N‑(2‑ethoxy‑3‑methoxybenzyl)‑1‑(pyridin‑2‑yl)methanamine Delivers the Strongest Scientific and Procurement Rationale


Medicinal Chemistry Programs Requiring Enhanced Passive Membrane Permeability

The +1.40 logP advantage over the 3‑methoxy analog (logP 3.78 vs. 2.38) indicates superior passive diffusion potential [1]. This makes the target compound a more appropriate starting scaffold for central‑nervous‑system targets or for any program where intracellular access is critical, provided that the accompanying reduction in aqueous solubility is acceptable.

Structure–Activity Relationship (SAR) Campaigns Exploring Dual Alkoxybenzyl Pharmacophores

The 2‑ethoxy‑3‑methoxy substitution pattern is relatively under‑represented in publicly accessible screening collections. The target compound therefore offers a valuable SAR probe for distinguishing steric and electronic contributions of the 2‑alkoxy group, as its PSA (66.9 Ų) and lipophilicity are markedly different from both mono‑methoxy and regioisomeric analogs [2].

Preclinical Hit‑to‑Lead Studies Requiring Gram‑Scale Quantities with Consistent Purity

With off‑the‑shelf availability in kilogram quantities at ≥96 % purity, the target compound is well suited for projects that need to rapidly progress from biochemical profiling to in‑vivo pharmacokinetic and efficacy studies. The combination of high purity and bulk supply reduces the risk of batch‑to‑batch variability that can confound dose‑response and toxicology readouts [3].

Quote Request

Request a Quote for N-(2-ethoxy-3-methoxybenzyl)-1-(pyridin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.